Potency Advantage Over the Clinical Standard Rivastigmine
AChE/BChE-IN-15 demonstrates a significantly greater inhibitory potency against both AChE and BChE compared to the clinically approved dual inhibitor rivastigmine. While rivastigmine exhibits IC50 values of 4.15 μM for AChE and 0.037 μM for BChE , AChE/BChE-IN-15 achieves IC50 values of 20 nM for AChE and 220 nM for BChE [1]. This represents a >200-fold increase in potency against AChE and a ~168-fold increase in potency against BChE. Such enhanced in vitro activity makes AChE/BChE-IN-15 a superior starting point for structure-activity relationship (SAR) studies and in vivo proof-of-concept experiments where robust target engagement is required at lower concentrations.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | AChE: 20 nM; BChE: 220 nM |
| Comparator Or Baseline | Rivastigmine: AChE: 4.15 μM (4,150 nM); BChE: 0.037 μM (37 nM) |
| Quantified Difference | AChE: ~208-fold higher potency; BChE: ~168-fold higher potency |
| Conditions | In vitro enzyme inhibition assays; exact enzyme source and assay conditions for AChE/BChE-IN-15 are as reported by the vendor, which are assumed to be comparable to standard Ellman's method. |
Why This Matters
This dramatic potency differential enables the use of lower compound concentrations in cellular and in vivo models, minimizing off-target effects and solubility issues, which is a critical factor in experimental design and procurement decisions.
- [1] MedChemExpress. AChE/BChE-IN-15 (Compound 6d) Product Information. View Source
